

Spectroscopic data of Disperse Red 60 (IR, NMR, Mass Spec)

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Compound of Interest

Compound Name: Disperse Red 60

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An In-depth Technical Guide to the Spectroscopic Data of Disperse Red 60

This technical guide provides a comprehensive overview of the spectroscopic data for **Disperse Red 60** (C.I. 60756), a significant anthraquinone dye. The intended audience includes researchers, scientists, and professionals in drug development and materials science who require detailed information for characterization, quality control, and further research. This document presents Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols and a workflow for spectroscopic analysis.

Chemical Structure and Properties

- IUPAC Name: 1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione[1]
- CAS Number: 17418-58-5[1][2][3][4]
- Molecular Formula: C₂₀H₁₃NO₄[1][2][3][5]
- Molecular Weight: 331.32 g/mol [2][5][6]

Spectroscopic Data Presentation

The structural confirmation of **Disperse Red 60** relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework, allowing for unambiguous verification.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of **Disperse Red 60**. The molecular ion peak (M+) in the mass spectrum confirms the elemental composition and molecular formula.[\[6\]](#)

Parameter	Value	Interpretation
Molecular Weight	331.32 g/mol [5] [6]	Theoretical molecular mass of C ₂₀ H ₁₃ NO ₄ .
Molecular Ion Peak (M+)	m/z 331	Corresponds to the molecular weight of the compound. [6]

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in the **Disperse Red 60** molecule by analyzing the absorption of infrared radiation at specific wavenumbers.[\[7\]](#)

Functional Group	Bond	**Characteristic Wavenumber (cm ⁻¹) **	Interpretation
Amine	N-H stretch	~3400-3300 [6] [7]	Presence of the primary amino group.
Hydroxyl	O-H stretch	~3300-3200 (broad) [7]	Indicates the presence of a hydroxyl group, likely with hydrogen bonding.
Carbonyl	C=O stretch	~1670-1630 [6]	Confirms the anthraquinone carbonyl groups.
Ether	C-O-C stretch	~1250 [6]	Confirms the phenoxy ether linkage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (^1H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms within the molecule.

Proton Type	Expected Chemical Shift (ppm)	Interpretation
Aromatic Protons	~7.0-8.5[6]	Signals corresponding to the hydrogen atoms on the anthraquinone and phenoxy rings.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These represent standard laboratory practices for the analysis of solid organic compounds like **Disperse Red 60**.

Mass Spectrometry (MS)

- **Sample Preparation:** A small amount of **Disperse Red 60** is dissolved in a suitable volatile solvent, such as methanol or dichloromethane.
- **Instrumentation:** A high-resolution mass spectrometer, often coupled with a gas chromatography (GC/MS) or liquid chromatography (LC/MS) system, is used.[7] For direct analysis, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be employed.
- **Data Acquisition:** The instrument is calibrated using a known standard. The sample solution is then introduced into the ion source. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
- **Data Analysis:** The resulting mass spectrum is analyzed to identify the molecular ion peak, which confirms the molecular weight. Fragmentation patterns can be further analyzed to corroborate the proposed structure.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation:** A small quantity of finely ground **Disperse Red 60** powder is mixed with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.^[1]
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer is used for the analysis.
- **Data Acquisition:** A background spectrum of the pure KBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the infrared spectrum is recorded over a typical range of 4000-400 cm^{-1} .
- **Data Analysis:** The spectrum is analyzed to identify characteristic absorption bands corresponding to the various functional groups present in the molecule.

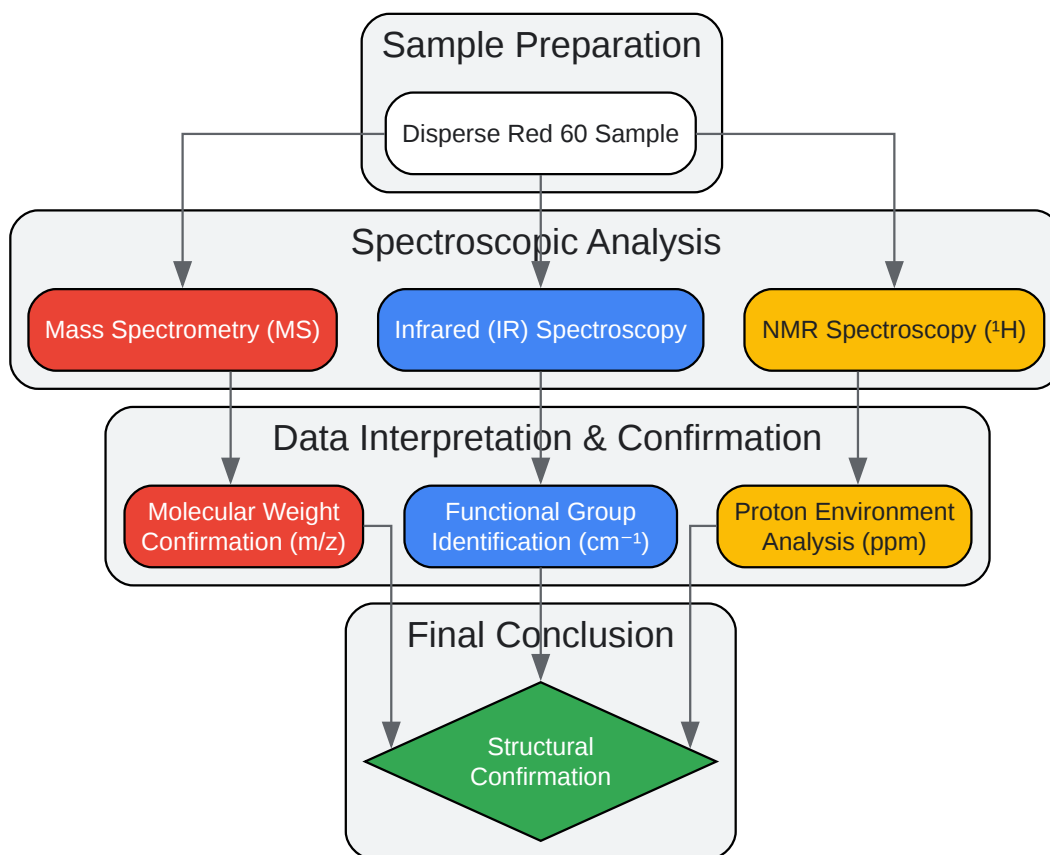
Proton Nuclear Magnetic Resonance (^1H NMR) Spectroscopy

- **Sample Preparation:** A few milligrams of **Disperse Red 60** are dissolved in a deuterated solvent (e.g., Deuterated Chloroform, CDCl_3 , or Deuterated Dimethyl Sulfoxide, DMSO-d_6). A small amount of a reference standard, typically Tetramethylsilane (TMS), is added.
- **Instrumentation:** A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.^[1]
- **Data Acquisition:** The sample tube is placed in the NMR probe. The instrument is tuned and shimmed to optimize the magnetic field homogeneity. The ^1H NMR spectrum is then acquired.
- **Data Analysis:** The chemical shifts, integration (relative number of protons), and splitting patterns of the signals in the spectrum are analyzed to determine the connectivity and chemical environment of the hydrogen atoms in the molecule.^[6]

Mandatory Visualization

The following diagram illustrates a typical workflow for the complete spectroscopic characterization and structural confirmation of **Disperse Red 60**.

Spectroscopic Characterization Workflow for Disperse Red 60



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Caption: Workflow for the spectroscopic characterization of **Disperse Red 60**.

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